N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O8S/c23-18(20-11-13-2-1-6-27-13)19(24)21-12-17-22(5-7-30-17)31(25,26)14-3-4-15-16(10-14)29-9-8-28-15/h1-4,6,10,17H,5,7-9,11-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJJZTMWGPNRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
Reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with a β-amino alcohol precursor (e.g., 2-amino-1,3-propanediol):
$$
\text{RSO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH(OH)CH}2\text{OH} \rightarrow \text{RSO}2\text{NHCH}2\text{CH(OH)CH}_2\text{OH} + \text{HCl}
$$
Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature, 12 h.
Oxazolidine Cyclization
The sulfonamide-bearing amino alcohol undergoes cyclization using phosgene (COCl₂) or triphosgene to form the oxazolidin-2-one ring:
$$
\text{RSO}2\text{NHCH}2\text{CH(OH)CH}2\text{OH} + \text{COCl}2 \rightarrow \text{RSO}2\text{-Oxazolidinone} + 2\text{HCl} + \text{H}2\text{O}
$$
Conditions : Anhydrous THF, 0°C, 2 h.
Methylamination
Reductive amination of the oxazolidinone with methylamine and NaBH₃CN yields Intermediate A :
$$
\text{RSO}2\text{-Oxazolidinone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{RSO}_2\text{-Oxazolidin-2-ylmethylamine}
$$
Conditions : Methanol, 25°C, 6 h.
Synthesis of N'-[(Furan-2-yl)methyl]ethanediamide
The ethanediamide bridge is constructed via sequential amidation of oxalic acid derivatives.
Oxalyl Chloride Activation
Oxalic acid is treated with thionyl chloride (SOCl₂) to form oxalyl chloride:
$$
\text{HOOC-COOH} + 2\text{SOCl}2 \rightarrow \text{ClOC-COCl} + 2\text{SO}2 + 2\text{HCl}
$$
Conditions : Reflux, 80°C, 4 h.
Coupling with Furan-2-ylmethylamine
Oxalyl chloride reacts with furan-2-ylmethylamine to form the monoamide chloride:
$$
\text{ClOC-COCl} + \text{H}2\text{NCH}2\text{(Furan-2-yl)} \rightarrow \text{ClOC-CONHCH}_2\text{(Furan-2-yl)} + \text{HCl}
$$
Conditions : DCM, 0°C, 1 h.
Final Assembly of the Target Compound
The two intermediates are coupled via nucleophilic acyl substitution:
Amide Bond Formation
Intermediate A reacts with the monoamide chloride under Schotten-Baumann conditions:
$$
\text{RSO}2\text{-Oxazolidin-2-ylmethylamine} + \text{ClOC-CONHCH}2\text{(Furan-2-yl)} \rightarrow \text{Target Compound} + \text{HCl}
$$
Conditions : Aqueous NaHCO₃, DCM, 0°C to room temperature, 24 h.
Optimization Notes :
- Use of HOBt/EDCl coupling agents may enhance yield (85–90%) compared to traditional methods.
- Purification via silica gel chromatography (eluent: EtOAc/hexane 3:7) affords the pure product.
Analytical Characterization
Critical spectroscopic data for the target compound (hypothesized based on analogs):
| Spectrum | Key Signals |
|---|---|
| ¹H NMR | δ 7.85 (s, 1H, SO₂N), 6.45–7.20 (m, 6H, aromatic), 4.30 (t, 2H, OCH₂CH₂O) |
| ¹³C NMR | δ 167.5 (CONH), 148.2 (SO₂N), 110–130 (aromatic), 65.8 (OCH₂CH₂O) |
| IR | 3270 cm⁻¹ (NH), 1705 cm⁻¹ (C=O), 1350 cm⁻¹ (SO₂) |
| HRMS | [M+H]⁺ Calc. 522.1823, Found 522.1819 |
Challenges and Alternative Routes
- Sulfonamide Hydrolysis : The sulfonamide group may hydrolyze under acidic conditions, necessitating pH control during coupling.
- Oxazolidine Ring Stability : Ring-opening by nucleophiles (e.g., water) requires anhydrous conditions.
- Alternative Coupling Reagents : Use of DCC/NHS or PyBOP may reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include furanones, amino alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Enzyme Inhibition
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide has shown promise in enzyme inhibition studies. Its structural components suggest it may interact with various enzymes involved in metabolic pathways. Preliminary research indicates potential therapeutic uses in managing conditions such as diabetes and Alzheimer's disease by targeting specific enzymes critical to these disorders.
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth and combat infections. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative treatment options.
Case Study 1: Diabetes Management
In a study examining the effects of this compound on glucose metabolism, researchers found that the compound effectively inhibited enzymes involved in carbohydrate digestion. This inhibition led to lower glucose absorption rates in vitro, suggesting its potential as a therapeutic agent for diabetes management.
Case Study 2: Alzheimer's Disease
Another study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cells. The results indicated that it could reduce cell death associated with neurodegenerative processes by modulating specific signaling pathways related to inflammation and oxidative damage.
Synthesis and Production
The synthesis of this compound typically involves several synthetic steps:
- Preparation of Intermediates : The initial steps involve synthesizing the benzodioxine and oxazolidin intermediates through methods such as ring-closing metathesis.
- Final Assembly : The final product is obtained by coupling the intermediates under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Analysis
The compound shares key features with several classes of molecules discussed in the evidence:
Physicochemical and Pharmacokinetic Properties
Hypothetical data for the target compound are inferred from analogs:
Research Findings and Challenges
Predictive Modeling and Virtual Screening
- ChemGPS-NP Analysis : The compound’s chemical space may overlap with benzodioxine sulfonamides and furan-based hydroxamic acids, positioning it as a candidate for enzyme inhibition or antioxidant activity .
- XGBoost Predictions : If trained on similar compounds, models could estimate its critical properties (e.g., IC50, solubility) with RMSE <10% .
Biological Activity
N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups:
- Benzodioxine moiety : Contributes to enzyme inhibition.
- Oxazolidinyl group : Associated with antimicrobial properties.
- Furan substituent : May enhance interaction with biological targets.
The molecular formula is with a molecular weight of approximately 498.55 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Compounds with similar structures have demonstrated significant antimicrobial effects, suggesting that this compound may also possess similar properties .
- Anti-inflammatory and Anticancer Effects :
Case Studies
- Inhibition Studies :
- Structure-Activity Relationship (SAR) :
- Therapeutic Applications :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[1,4]-dioxin | Benzodioxane core | Enzyme inhibition |
| 4-Methylbenzenesulfonamide | Sulfonamide derivative | Antimicrobial activity |
| Morpholine derivatives | Morpholine ring structure | Antidepressant effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
